1-Chloro-6-methoxy-3-methylisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
918662-41-6 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-chloro-6-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-8-6-9(14-2)3-4-10(8)11(12)13-7/h3-6H,1-2H3 |
InChI Key |
DNDTWMBDNYTXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)C(=N1)Cl |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformations of 1 Chloro 6 Methoxy 3 Methylisoquinoline
Electrophilic Substitution Reactions on the Isoquinoline (B145761) Ring
Electrophilic aromatic substitution on the isoquinoline ring is generally less facile than on benzene, due to the deactivating effect of the protonated nitrogen atom under acidic conditions. However, the presence of activating groups on the benzene portion of the molecule can promote such reactions. In 1-chloro-6-methoxy-3-methylisoquinoline, the 6-methoxy group is a strong activating group, directing electrophiles to the ortho and para positions.
Detailed research on analogous isoquinoline systems indicates that electrophilic attack will preferentially occur on the benzene ring, specifically at the C-5 and C-7 positions, which are ortho and para, respectively, to the activating methoxy (B1213986) group. shahucollegelatur.org.in The C-5 position is generally favored due to less steric hindrance. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The precise conditions for these reactions would need to be optimized to achieve regioselectivity and avoid side reactions.
Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product(s) |
| HNO₃/H₂SO₄ | 1-Chloro-6-methoxy-3-methyl-5-nitroisoquinoline |
| Br₂/FeBr₃ | 5-Bromo-1-chloro-6-methoxy-3-methylisoquinoline |
| SO₃/H₂SO₄ | This compound-5-sulfonic acid |
Nucleophilic Substitution Reactions, with Emphasis on C-1
The C-1 position of the isoquinoline ring is highly susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of a good leaving group like chlorine. The nitrogen atom at the 2-position activates the C-1 position towards nucleophilic substitution through resonance stabilization of the Meisenheimer-like intermediate. libretexts.org
A wide array of nucleophiles can displace the chloride at the C-1 position of this compound. These reactions typically proceed under mild conditions and provide a versatile route for the synthesis of a diverse range of substituted isoquinolines. Examples of nucleophiles include alkoxides, amines, thiols, and carbanions.
Table 2: Representative Nucleophilic Substitution Reactions at C-1
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide | 1,6-Dimethoxy-3-methylisoquinoline |
| Amine | Benzylamine | 1-(Benzylamino)-6-methoxy-3-methylisoquinoline |
| Thiolate | Sodium thiophenoxide | 6-Methoxy-3-methyl-1-(phenylthio)isoquinoline |
Oxidative Transformations of the Isoquinoline Core
The isoquinoline nucleus is relatively resistant to oxidation; however, under vigorous conditions, cleavage of the ring system can occur. pharmaguideline.com Oxidation with strong oxidizing agents like potassium permanganate can lead to the degradation of the benzene ring to form pyridine-3,4-dicarboxylic acid, or cleavage of both rings. shahucollegelatur.org.in The presence of the electron-donating methoxy and methyl groups may increase the susceptibility of the benzene ring to oxidative cleavage.
Milder oxidation conditions can lead to the formation of N-oxides upon treatment with peroxy acids. Furthermore, the methyl group at the C-3 position could potentially undergo oxidation to a carboxylic acid under specific conditions, though this would likely require selective reagents to avoid reaction at other sites. The oxidation of substituted tetrahydroisoquinolines to their corresponding isoquinolines is a well-established transformation, suggesting that the fully aromatized isoquinoline core of the title compound is relatively stable to mild oxidation. nih.gov
Reduction Chemistry of Isoquinoline Derivatives
The reduction of the isoquinoline ring system can proceed selectively on either the pyridine (B92270) or the benzene ring, depending on the reaction conditions. Catalytic hydrogenation in the presence of platinum or palladium catalysts typically leads to the reduction of the pyridine ring, yielding a 1,2,3,4-tetrahydroisoquinoline. nih.gov The substituents on the benzene ring, such as the methoxy group, are generally stable under these conditions.
Reduction with sodium in liquid ammonia (a Birch-type reduction) would be expected to reduce the benzene ring, although the specific regioselectivity would be influenced by the methoxy group. The chloro group at C-1 may also be susceptible to hydrogenolysis (reductive removal) during catalytic hydrogenation.
Table 3: Predicted Products of Isoquinoline Ring Reduction
| Reducing Agent | Conditions | Major Product |
| H₂, PtO₂ | Acetic Acid | 1-Chloro-6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline |
| Na, liq. NH₃, EtOH | -78 °C | 1-Chloro-6-methoxy-3-methyl-5,8-dihydroisoquinoline |
Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki, Sonogashira)
The chlorine atom at the C-1 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, can be employed to introduce a wide variety of aryl, heteroaryl, or vinyl substituents at the C-1 position. wikipedia.orgfishersci.co.uklibretexts.orgorganic-chemistry.org
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This would introduce an alkynyl moiety at the C-1 position, which can be a versatile functional group for further transformations.
Table 4: Examples of Cross-Coupling Reactions at C-1
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Methoxy-3-methyl-1-phenylisoquinoline |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Methoxy-3-methyl-1-(phenylethynyl)isoquinoline |
Ring-Opening and Rearrangement Processes
The isoquinoline ring is generally stable, and ring-opening reactions require specific conditions or the presence of particular functional groups. Under certain reductive conditions or through microbial transformations, cleavage of the heterocyclic ring can occur. Rearrangement reactions of the isoquinoline skeleton itself are not common. However, rearrangements of substituents attached to the ring can be induced. For instance, isoquinoline-N-oxides can undergo rearrangement upon treatment with acetic anhydride to yield 1-acetoxyisoquinolines. acs.org While there is limited specific information on the ring-opening and rearrangement of this compound, it can be anticipated that under forcing conditions or through specific synthetic routes, such transformations could be possible.
Biological Evaluation and Medicinal Chemistry Research on Isoquinoline Derivatives
Pharmacological Activity Spectrum of Isoquinoline (B145761) Scaffolds
Research on various isoquinoline derivatives has shown promise in several therapeutic areas. It is important to reiterate that the following sections discuss the activities of related compounds and not 1-Chloro-6-methoxy-3-methylisoquinoline itself, for which specific data is unavailable.
Anticancer Research and Mechanisms of Action
The quinoline (B57606) scaffold, a close relative of isoquinoline, is recognized as a privileged structure in the design of new anticancer agents. For instance, certain pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline core have demonstrated potent anticancer activity against a range of cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov Similarly, some novel xanthine (B1682287) derivatives have been investigated for their potential in cancer therapy. nih.gov The anticancer efficacy of NVP-BEZ235, a compound with a different heterocyclic structure, has also been evaluated in renal carcinoma cell lines. researchgate.net Another example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, a Dishevelled 1 inhibitor, which has shown anticancer activity in colon cancer cells. mdpi.com
Anti-inflammatory Investigations
The anti-inflammatory potential of various heterocyclic compounds has been a subject of interest. For example, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), a compound derived from wasabi, has demonstrated anti-inflammatory properties by suppressing key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Additionally, certain 8-benzylaminoxanthine derivatives have been synthesized and evaluated for their anti-inflammatory activities, showing high affinity for adenosine (B11128) receptors which are involved in inflammatory pathways. nih.gov
Neuroprotective Studies
Neuroprotective effects have been observed in some isoquinoline derivatives. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous brain amine, has been shown to protect dopaminergic neurons against various neurotoxins, suggesting its potential as a lead compound for new agents to treat Parkinson's disease. nih.gov The antioxidant properties of compounds like 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride have also been linked to neuroprotection against ischemic neuronal damage. nih.gov
Antimicrobial Efficacy (Antibacterial, Antifungal, Antimalarial)
The quinoline scaffold has been a fruitful source of antimalarial agents. Structure-activity relationship studies of 6-chloro-2-arylvinylquinolines have led to the discovery of potent antiplasmodial compounds effective against chloroquine-resistant strains of Plasmodium falciparum. nih.gov These studies highlight the importance of the quinoline core in developing new treatments for malaria. nih.gov
Enzyme Inhibition Profiles
The ability of isoquinoline and related heterocyclic structures to inhibit specific enzymes is a key area of medicinal chemistry research. For example, the anticancer activity of some compounds is linked to the inhibition of protein kinases like EGFR. nih.gov The Dishevelled 1 inhibitor mentioned earlier acts by disrupting a key protein-protein interaction in the WNT signaling pathway. mdpi.com Furthermore, some xanthine derivatives have been designed as antagonists for adenosine receptors, which are a class of G protein-coupled receptors. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 6-chloro-2-arylvinylquinolines, SAR studies have revealed that the presence of a chlorine atom at the C6 position is superior to a fluorine atom or a methoxy (B1213986) group for antiplasmodial potency. nih.gov In the case of 6-chloro-1-phenylbenzazepines, SAR studies have been conducted to understand the tolerance of this template for various substituent groups in relation to its affinity and selectivity for the D1 dopamine (B1211576) receptor. cuny.edumdpi.com These studies indicate that an N-3 methyl substituent is better tolerated than other groups at that position. cuny.edumdpi.com
Influence of Substituents at C-1 on Biological Potency
The C-1 position of the isoquinoline ring is a critical site for substitution, and the nature of the group at this position profoundly influences the molecule's biological activity. The presence of a chlorine atom, as in this compound, is particularly significant. The chloro group is an electron-withdrawing group that can modulate the electronic properties of the entire heterocyclic system.
1-Chloroisoquinoline itself is a versatile synthetic intermediate, serving as a building block for more complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents. ontosight.aichemicalbook.comchemimpex.com Its reactivity allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various other functional groups, enabling the synthesis of diverse chemical libraries for biological screening. ontosight.aichemicalbook.com
Research on related chlorinated isoquinoline and quinoline derivatives has shown that the presence of chlorine can enhance biological potency. For instance, certain chlorinated derivatives have exhibited significant antifungal activity. nih.gov In the context of anticancer research, 1-chloroisoquinone has been used to prepare aminoisoquinolinylurea derivatives that show antiproliferative activity against melanoma cell lines. chemicalbook.com Similarly, a study on isoquinoline-tethered quinazoline (B50416) derivatives found that replacing a methyl group with a chloride atom improved inhibitory activity against the HER2 kinase. nih.gov This suggests that the electronegativity and size of the chlorine atom can lead to more favorable interactions within the target's binding site.
The introduction of different substituents at the C-1 position leads to varied biological outcomes, as illustrated by SAR studies on various isoquinoline series.
| Compound Series | C-1 Substituent | Observed Biological Activity | Reference |
| Isoquinolinylureas | Varied Amino Groups | Antiproliferative (Melanoma) | chemicalbook.com |
| Isoquinoline-quinazolines | -Cl | Enhanced HER2 Inhibition | nih.gov |
| Simple Isoquinolines | -H, -Alkyl, -Aryl | General Antitumor | nih.gov |
| Dihydroisoquinoliniums | -Pentyl | Antibacterial | nih.gov |
Impact of Methoxy Group at C-6 on Pharmacological Activity
The methoxy (-OCH3) group is a common substituent in many biologically active natural and synthetic isoquinolines. nih.gov Positioned at C-6, this electron-donating group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The presence of methoxy groups can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and the blood-brain barrier.
Studies on 6-methoxyquinoline (B18371) derivatives have highlighted their potential as P-glycoprotein (P-gp) inhibitors, which could be valuable in overcoming multidrug resistance in cancer therapy. nih.gov Furthermore, the 6,7-dimethoxy substitution pattern is frequently found in isoquinoline alkaloids with a wide range of pharmacological effects, including antimicrobial, antitumor, and neuroprotective activities. nih.govmdpi.commdpi.com For example, N-methylcorydaldine and 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid are two such compounds isolated from natural sources. nih.gov The methoxy groups are often crucial for binding to specific biological targets. SAR analysis of certain naphthylisoquinoline alkaloids indicated that O-methylation patterns play a critical role in their cytotoxic activities. nih.gov
Role of Methyl Group at C-3 in Ligand-Target Interactions
Substitution at the C-3 position of the isoquinoline nucleus can also be a key determinant of biological activity. researchgate.net A methyl group at this position, while seemingly simple, can have a significant impact on how the ligand interacts with its biological target. The primary roles of a C-3 methyl group include:
Steric Influence: The methyl group can provide a steric hindrance that forces the molecule into a specific conformation, which may be more favorable for binding to a target protein.
Modulation of Electronics: While less impactful than a chloro or methoxy group, the methyl group is weakly electron-donating, which can subtly alter the electron density of the pyridine (B92270) ring.
A study investigating the effect of various heterocyclic substituents at the C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines demonstrated that modifications at this site were critical for their anticancer activity. researchgate.net While this study did not use a simple methyl group, it underscores the importance of the C-3 position for modulating biological outcomes. Research on dihydrothieno[2,3-c]isoquinoline derivatives also noted that an electron-donating methyl group could influence the molecule's electronic properties and, consequently, its potential applications. acs.org
Positional Isomerism and Bioactivity Differentiation
The specific placement of substituents on the isoquinoline scaffold is critical, as positional isomers—compounds with the same formula but different arrangements of atoms—often exhibit markedly different biological activities. For example, moving the methoxy group from the C-6 position to C-5, C-7, or C-8 would result in a molecule with a different three-dimensional shape and distribution of electron density.
This principle is well-documented in the isoquinoline literature. SAR analyses have consistently shown that the substitution pattern on the isoquinoline ring is a crucial factor for bioactivity. nih.gov For instance, in a series of naphthylisoquinoline alkaloids, the specific OMe/OH pattern on the isoquinoline portion was found to be favorable for cytotoxic activity. nih.gov The distinction between 6-methoxy and 7-methoxy substitution can alter a compound's ability to act as an enzyme inhibitor or receptor ligand, as the precise positioning of the methoxy group is often essential for forming key hydrogen bonds or engaging in hydrophobic interactions with the target protein.
Mechanistic Studies of Biological Actions
Understanding the molecular mechanisms by which isoquinoline derivatives exert their effects is fundamental to their development as therapeutic agents. This involves identifying their specific molecular targets and elucidating the downstream signaling pathways they modulate.
Molecular Target Identification and Validation
Isoquinoline alkaloids are known to interact with a diverse array of molecular targets to elicit their biological effects. numberanalytics.comresearchgate.net Their planar aromatic structure allows them to intercalate into nucleic acids, a mechanism implicated in the anticancer activity of compounds like berberine (B55584) and palmatine. nih.govnih.gov The polyadenylic acid [poly(A)] tail of mRNA has also been identified as a potential target for some isoquinoline alkaloids, which can influence mRNA stability and translation. nih.gov
Beyond nucleic acids, isoquinoline derivatives frequently target functional proteins such as enzymes and receptors. nih.gov Many exhibit their effects by inhibiting key enzymes involved in cell proliferation and survival.
| Potential Target Class | Specific Example(s) | Associated Biological Activity | Reference(s) |
| Nucleic Acids | DNA, mRNA poly(A) tail | Anticancer | nih.govnih.gov |
| Kinases | HER2, B-Raf(V600E) | Anticancer | nih.govresearchgate.net |
| Transporters | P-glycoprotein (P-gp) | Multidrug Resistance Reversal | nih.gov |
| Other Enzymes | Topoisomerase | Anticancer | ontosight.ai |
For instance, various isoquinoline derivatives have been developed as potent kinase inhibitors. nih.gov Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.gov The discovery of isoquinoline-based compounds that selectively inhibit kinases like HER2 or B-Raf(V600E) highlights their therapeutic potential. nih.govresearchgate.net Additionally, plasma proteins like serum albumin and hemoglobin can bind to isoquinoline alkaloids, which affects their transport and bioavailability in the body. nih.gov
Signaling Pathway Modulation
The interaction of an isoquinoline derivative with its molecular target initiates a cascade of intracellular events known as a signaling pathway. Modulation of these pathways is the ultimate mechanism through which these compounds produce a physiological response. nih.govresearchgate.net Isoquinoline alkaloids have been shown to interfere with several key pathways that are crucial for cell survival, proliferation, and inflammation. uel.ac.uknih.gov
Prominent pathways affected by isoquinoline compounds include:
PI3K/Akt/mTOR Pathway: This is a central pathway that promotes cell survival and growth. Many isoquinoline compounds, such as berberine, have been found to inhibit this pathway, which contributes to their anticancer effects by preventing survival signals and inducing autophagy. mdpi.comresearchgate.net
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes subfamilies like ERK, JNK, and p38, regulates processes like proliferation, differentiation, and apoptosis. nih.gov Certain isoquinolines can selectively activate the stress-responsive JNK and p38 arms of this pathway to trigger programmed cell death in cancer cells. researchgate.netnih.gov
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Several isoquinoline alkaloids have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov
The ability of isoquinoline derivatives to modulate these fundamental cellular pathways underscores their potential as multi-target agents for treating complex diseases like cancer and inflammatory disorders. researchgate.netnih.govmdpi.com
Computational Chemistry and in Silico Approaches in Isoquinoline Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure, stability, and reactivity of a molecule. These calculations can provide valuable data on molecular orbitals (HOMO-LUMO), electrostatic potential, and various reactivity descriptors.
Despite the utility of these methods, there are no specific quantum chemical studies published in the scientific literature that focus on 1-Chloro-6-methoxy-3-methylisoquinoline. Consequently, detailed data on its electronic structure and reactivity from a computational standpoint are not available.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
A comprehensive search of scientific databases indicates that this compound has not been the subject of any published molecular docking or ligand-protein interaction studies. Therefore, there is no available data on its potential binding interactions with any specific biological targets.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed information about the conformational flexibility of a ligand and the dynamic nature of its interaction with a biological target.
There are currently no published molecular dynamics simulation studies specifically investigating the conformational analysis of this compound. As such, its dynamic behavior and conformational landscape remain computationally uncharacterized in the public domain.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. It involves identifying small chemical fragments that may bind weakly to a biological target, and then growing or combining them to produce a lead with a higher affinity.
While the isoquinoline (B145761) scaffold is utilized in FBDD, there is no specific mention or use of this compound as a fragment or as a starting point for fragment-based design in the available scientific literature.
De Novo Molecule Design and Lead Optimization
De novo molecule design involves the computational creation of novel molecular structures with desired properties. Lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties.
The compound this compound has not been featured in published studies related to de novo molecule design or as a subject of lead optimization efforts using computational methods.
Applications of 1 Chloro 6 Methoxy 3 Methylisoquinoline As a Synthetic Intermediate
Precursor in the Synthesis of Complex Natural Products and Alkaloids
While direct evidence for the utilization of 1-chloro-6-methoxy-3-methylisoquinoline in the total synthesis of specific complex natural products and alkaloids is not extensively documented in publicly available literature, its structural motifs are present in numerous isoquinoline (B145761) alkaloids. The isoquinoline core is a common feature in a vast array of biologically active natural products. The reactivity of the C1-chloro substituent allows for its displacement by various nucleophiles, a key strategy in the elaboration of the isoquinoline core to construct more intricate molecular architectures characteristic of many alkaloids. The methoxy (B1213986) and methyl groups on the benzene ring influence the electronic properties and steric environment of the molecule, which can be crucial for directing subsequent chemical transformations and for the biological activity of the final product.
Building Block for Novel Heterocyclic Architectures
The chemical reactivity of this compound makes it an attractive starting material for the synthesis of novel heterocyclic systems. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application as a scaffold for building more complex molecules.
For instance, related chloro-methoxy-methyl substituted quinolines and isoquinolines have been shown to undergo various coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to introduce aryl, vinyl, and alkynyl substituents, respectively. These reactions are powerful tools for creating diverse molecular libraries. Although specific examples for this compound are not detailed in the provided search results, the chemical principles suggest its high potential in this area.
A study on the synthesis of a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline, highlights the utility of substituted quinoline (B57606) scaffolds in constructing complex diarylquinoline derivatives. While this is a quinoline and not an isoquinoline, the synthetic strategies employed could, in principle, be adapted.
Role in the Development of Privileged Chemical Scaffolds
The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, thus serving as a foundation for the development of new therapeutic agents. The specific substitution pattern of this compound provides a unique starting point for the design of novel compounds with potential biological activity.
While the direct application of this compound in the development of specific privileged scaffolds is not explicitly detailed in the available information, the general importance of the substituted isoquinoline core in medicinal chemistry is well-established.
Future Directions and Emerging Research Paradigms
Development of Sustainable and Green Synthetic Methodologies
The chemical synthesis of isoquinoline (B145761) derivatives is undergoing a significant transformation towards more environmentally benign methods. tandfonline.comresearchgate.net Future research on 1-Chloro-6-methoxy-3-methylisoquinoline will likely focus on developing green synthetic routes that improve efficiency while minimizing environmental impact. Key areas of development include:
Catalyst-driven Processes: The use of transition-metal catalysts such as ruthenium, rhodium, and iridium has proven effective for constructing the isoquinoline skeleton. researchgate.net Future methodologies could adapt these catalytic systems for the specific synthesis of this compound, aiming for high yields and selectivity under mild conditions.
Microwave-Assisted Synthesis: Microwave energy can significantly accelerate reaction times, offering a rapid and efficient alternative to conventional heating. researchgate.net Developing a microwave-assisted protocol could streamline the synthesis of this compound.
Solvent-Free and Aqueous Reactions: Moving away from hazardous organic solvents is a primary goal of green chemistry. tandfonline.com Research into solvent-free reaction conditions or the use of water as a green solvent represents a promising and sustainable approach for the production of isoquinoline derivatives. tandfonline.comresearchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas
Isoquinoline alkaloids are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and analgesic properties. rsc.orgnumberanalytics.com The structural features of this compound—a chlorinated position, a methoxy (B1213986) group, and a methyl group—provide a unique scaffold for exploring new therapeutic avenues.
Anticancer Agents: Many isoquinoline-based compounds have shown potent anticancer activity by targeting various cellular mechanisms, including cell proliferation, apoptosis, and signaling pathways like PI3K/Akt/mTOR. nih.govresearchgate.netnih.gov Future studies could screen this compound against a panel of cancer cell lines to identify potential cytotoxic effects and elucidate its mechanism of action. nih.gov Enzymes such as Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), which is upregulated in several cancers, represent another potential target for isoquinoline inhibitors. nih.gov
Neurodegenerative Diseases: Certain isoquinoline alkaloids have demonstrated neuroprotective effects, making them interesting candidates for diseases like Alzheimer's and Parkinson's. researchgate.net The multi-target potential of this class of compounds is a promising strategy for tackling complex diseases. researchgate.net
Infectious Diseases: The isoquinoline core is present in compounds with antimicrobial and antiviral properties. numberanalytics.com Screening this compound against various pathogens could reveal novel anti-infective activities.
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netmdpi.com For a compound like this compound, these technologies can be applied in several ways:
Predictive Modeling: AI algorithms can predict the physicochemical properties, biological activities, and potential toxicity of a molecule before it is synthesized, saving time and resources. researchgate.netdrugtargetreview.com
Virtual Screening: Machine learning models can screen vast libraries of compounds to identify molecules that are likely to interact with a specific biological target. nih.govspringernature.com This could help in identifying the potential targets for this compound.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially creating novel analogs of this compound with enhanced efficacy or better safety profiles. mdpi.com
Advanced Chemoinformatic and Cheminformatic Strategies
Chemoinformatics provides the computational tools to analyze and organize large datasets of chemical information, which is crucial for modern drug design. ontosight.ai For this compound, these strategies can help to:
Establish Structure-Activity Relationships (SAR): By comparing the structure and activity of related isoquinoline derivatives, researchers can identify which molecular features are critical for a particular biological effect. This knowledge can guide the rational design of more potent and selective analogs.
Target Identification: Cheminformatic tools can analyze the structural features of a compound to predict its likely biological targets, providing a starting point for experimental validation.
Library Design: For a given biological target, chemoinformatic methods can be used to design a focused library of isoquinoline derivatives around the this compound core to maximize the chances of finding a potent hit.
Bioisosteric Replacements in Isoquinoline-Based Drug Design
Bioisosterism is a powerful strategy in medicinal chemistry where an atom or a functional group in a lead compound is replaced by another with similar physical or chemical properties to enhance its pharmacological profile. spirochem.comcambridgemedchemconsulting.comsilae.it This approach is highly relevant for optimizing the properties of this compound.
Modulating Pharmacokinetics: The replacement of certain groups can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, strategic modifications to the isoquinoline core can lead to better pharmacokinetic profiles. nih.gov
Improving Target Binding and Selectivity: Bioisosteric replacement can alter how a molecule fits into the binding site of a biological target, potentially increasing its potency and selectivity. silae.it Kinase inhibitors, for example, often utilize heterocyclic scaffolds like isoquinoline to form specific hydrogen bonds with the target enzyme. namiki-s.co.jp
Compound Data
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H10ClNO |
| Molecular Weight | 207.66 g/mol |
| CAS Number | 918662-41-6, 1258406-21-1 |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Chloro-6-methoxy-3-methylisoquinoline, and how can purity be optimized?
- Methodology : Use nucleophilic substitution or Friedel-Crafts alkylation, starting from 6-methoxy-3-methylisoquinoline. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity. Monitor reaction progress with TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data : Related esters (e.g., methyl 3-chloroisoquinoline-7-carboxylate) achieve >95% purity using similar methods .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology :
- Structural Confirmation : Use - and -NMR in CDCl₃ to verify substituent positions. Compare chemical shifts with analogs (e.g., 2-chloro-6-methoxyquinoline shows aromatic protons at δ 7.2–8.5 ppm) .
- Melting Point : Determine via differential scanning calorimetry (DSC) if literature data (e.g., ) is unavailable.
- Solubility : Perform shake-flask experiments in PBS, DMSO, and ethanol at 25°C .
Q. What are standard protocols for initial biological activity screening?
- Methodology :
- Cytotoxicity : Use MTT assay in HEK-293 or HeLa cells (IC₅₀ determination, 48–72 hr exposure).
- Antimicrobial Activity : Follow CLSI guidelines for broth microdilution against S. aureus and E. coli (MIC reporting) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Analyze torsion angles (e.g., C2–C3–C4–C9 = 1.0(2)°) to confirm steric effects of the chloro and methoxy groups . For visualization, use ORTEP-3 to generate thermal ellipsoid plots .
- Contradiction Handling : If data conflicts with computational models (e.g., DFT-optimized geometry), re-exclude twinning via WinGX’s TWINABS .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Structural Modifications : Introduce substituents at C-3 (e.g., alkyl chains, halogens) via Suzuki coupling. Assess impact on bioactivity .
- Data Analysis : Use multivariate regression to correlate logP, steric bulk, and IC₅₀. For example, shows alkyl chain length inversely correlates with cytotoxicity in tetrahydroisoquinoline analogs .
Q. What strategies optimize synthetic yield when scaling up reactions?
- Methodology :
- Catalyst Screening : Test Pd(OAc)₂/XPhos for cross-coupling steps to reduce byproducts.
- Process Monitoring : Use in-situ FTIR to track intermediate formation. reports >80% yield for methyl 4-chloro-7-methoxyquinoline-6-carboxylate under optimized conditions .
Q. How to address discrepancies in reported physicochemical data (e.g., melting point)?
- Methodology : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Compare DSC thermograms with literature (e.g., lacks MP data; report experimental values with ±2°C error margins) .
Q. What computational tools predict metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
